molecular formula C11H14Si B098534 Methylphenyldivinylsilane CAS No. 17983-32-3

Methylphenyldivinylsilane

Cat. No. B098534
CAS RN: 17983-32-3
M. Wt: 174.31 g/mol
InChI Key: AMGAACTXBLZKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylphenyldivinylsilane, also known as MPDVS, is a chemical compound that has been extensively studied for its potential applications in various fields. MPDVS is a silane-based compound that contains a vinyl group and a phenyl group, which makes it a versatile molecule for use in different chemical reactions.

Scientific Research Applications

Methylphenyldivinylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. Methylphenyldivinylsilane is used as a cross-linking agent in the synthesis of polymeric materials, such as silicones, which have applications in the medical industry. Methylphenyldivinylsilane is also used as a reagent in organic synthesis to introduce the vinyl and phenyl groups into various compounds. In addition, Methylphenyldivinylsilane has been used in the preparation of functionalized nanoparticles for biomedical applications.

Mechanism of Action

The mechanism of action of Methylphenyldivinylsilane involves the reaction of the vinyl and phenyl groups with other compounds. The vinyl group can participate in radical reactions, such as polymerization and cross-linking, while the phenyl group can participate in electrophilic aromatic substitution reactions. The silane group can also participate in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methylphenyldivinylsilane. However, studies have shown that Methylphenyldivinylsilane is not toxic to cells and has low cytotoxicity. Methylphenyldivinylsilane has also been used as a coating material for biomedical devices, such as stents, due to its biocompatibility.

Advantages and Limitations for Lab Experiments

The advantages of using Methylphenyldivinylsilane in lab experiments include its versatility in different chemical reactions, its low toxicity, and its biocompatibility. However, the limitations of using Methylphenyldivinylsilane include its high cost, the need for specialized equipment for its synthesis, and its limited availability.

Future Directions

There are several future directions for Methylphenyldivinylsilane research, including its use in the synthesis of new materials, such as functionalized nanoparticles, and its use in biomedical applications, such as drug delivery systems. Methylphenyldivinylsilane can also be used in the synthesis of new polymers with unique properties, such as shape memory polymers, which have applications in the aerospace industry. In addition, the use of Methylphenyldivinylsilane in the synthesis of new catalysts for organic reactions is an area of future research.

properties

CAS RN

17983-32-3

Molecular Formula

C11H14Si

Molecular Weight

174.31 g/mol

IUPAC Name

bis(ethenyl)-methyl-phenylsilane

InChI

InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3

InChI Key

AMGAACTXBLZKQR-UHFFFAOYSA-N

SMILES

C[Si](C=C)(C=C)C1=CC=CC=C1

Canonical SMILES

C[Si](C=C)(C=C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

158 ml of a solution of vinylmagnesium chloride in THF is added dropwise using a dropping funnel in 1 h at room temperature under nitrogen to 13.1 ml of a solution of dimethoxymethylphenyldivinylsilane in 36 ml of anhydrous THF. The temperature is controlled with a water bath. After addition, the mixture is stirred at room temperature for 16 h and then refluxed for 2 h. 40 ml of H2O is then added and the mixture is stirred for 30 min. The white precipitate that forms is filtered and is then rinsed with ethyl acetate. The filtrate is extracted with ethyl acetate twice. The organic phases are combined, washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and concentrated under vacuum. 12.56 g of methyl-phenyl-divinyl-silane is obtained in the form of a clear yellow oil, which is then used without further purification.
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158 mL
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dimethoxymethylphenyldivinylsilane
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